6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride
Overview
Description
6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride is a derivative of Erlotinib, a well-known epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This compound is primarily used in proteomics research and has a molecular formula of C21H21Cl2N3O3 with a molecular weight of 434.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride involves multiple steps, starting from the parent compound Erlotinib. The key steps include:
Chlorination: Introduction of a chloroethyl group at the 6-O position.
Desmethoxylation: Removal of the methoxyethyl group at the 6-O position.
These reactions typically require specific reagents and conditions, such as chlorinating agents and controlled temperatures, to ensure the desired modifications are achieved.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale chlorination and desmethoxylation reactions.
Purification: Techniques such as crystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.
Scientific Research Applications
6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in synthetic chemistry to study reaction mechanisms and pathways.
Biology: Employed in proteomics research to investigate protein interactions and functions.
Medicine: Studied for its potential therapeutic effects, particularly in cancer research due to its EGFR inhibition properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride involves inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition occurs through binding to the ATP-binding site of the receptor, preventing phosphorylation and subsequent activation of downstream signaling pathways. This mechanism is crucial in cancer research, as EGFR is often overexpressed in various cancers .
Comparison with Similar Compounds
Similar Compounds
Erlotinib: The parent compound, also an EGFR inhibitor.
Gefitinib: Another EGFR inhibitor with a similar mechanism of action.
Afatinib: An irreversible EGFR inhibitor with broader activity against other tyrosine kinases.
Uniqueness
6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride is unique due to its specific modifications at the 6-O position, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar inhibitors .
Properties
IUPAC Name |
6-(2-chloroethoxy)-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)quinazolin-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3.ClH/c1-3-15-5-4-6-16(11-15)25-21-17-12-19(27-8-7-22)20(28-10-9-26-2)13-18(17)23-14-24-21;/h1,4-6,11-14H,7-10H2,2H3,(H,23,24,25);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFZBXSVTMDWFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183320-04-9 | |
Record name | 4-Quinazolinamine, 6-(2-chloroethoxy)-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183320-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
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